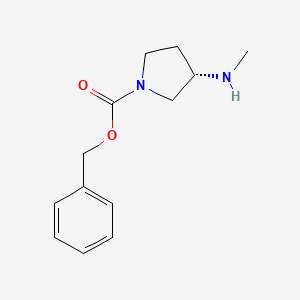

(S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester

Descripción general

Descripción

(S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a pyrrolidine ring, a methylamino group, and a benzyl ester functional group, making it a versatile molecule for synthetic and research purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester typically involves the esterification of (S)-3-Methylamino-pyrrolidine-1-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or base catalysts like triethylamine . The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester can undergo several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and benzyl alcohol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Reduction: Commonly carried out using lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products

Aplicaciones Científicas De Investigación

(S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.

Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with enzymes and receptors in biological systems . The methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

(S)-3-Methylamino-pyrrolidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a benzyl ester.

(S)-3-Methylamino-pyrrolidine-1-carboxylic acid methyl ester: Contains a methyl ester group.

(S)-3-Methylamino-pyrrolidine-1-carboxylic acid isopropyl ester: Features an isopropyl ester group.

Uniqueness

(S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester is unique due to its benzyl ester group, which can influence its reactivity and binding properties. The benzyl group can provide additional steric hindrance and hydrophobic interactions, potentially enhancing the compound’s stability and specificity in certain applications .

Actividad Biológica

(S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, pharmacokinetics, and relevant case studies related to this compound.

Chemical Structure and Properties

This compound is characterized by its unique pyrrolidine structure, which contributes to its biological properties. The compound features a methylamino group that enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H17N2O2 |

| Molecular Weight | 221.28 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

The mechanism of action for this compound involves modulation of neurotransmitter systems, particularly those associated with the central nervous system (CNS). It is hypothesized that the compound acts as an agonist at specific receptor sites, influencing neurotransmitter release and uptake.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases.

- Analgesic Properties : Preliminary investigations indicate that the compound may possess analgesic effects, making it a candidate for pain management therapies.

- Antidepressant Activity : Animal studies have demonstrated that this compound can exhibit antidepressant-like effects in behavioral models.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, initial data suggest:

- Absorption : Rapid absorption following oral administration.

- Distribution : High tissue distribution due to lipophilicity.

- Metabolism : Primarily metabolized in the liver with potential involvement of cytochrome P450 enzymes.

- Excretion : Renal excretion of metabolites is anticipated.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells. Results indicated a significant reduction in cell death under oxidative stress conditions, highlighting its potential as a neuroprotective agent .

Case Study 2: Analgesic Activity

In an animal model of acute pain, this compound was administered intraperitoneally. The results demonstrated a marked decrease in pain response compared to control groups, suggesting its efficacy as an analgesic .

Propiedades

IUPAC Name |

benzyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-14-12-7-8-15(9-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJOYHWLQXYOPI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735226 | |

| Record name | Benzyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292324-49-2 | |

| Record name | Benzyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.